molecular formula C17H13NO5 B2637779 4-(1-Oxoisochroman-3-carboxamido)benzoic acid CAS No. 868154-22-7

4-(1-Oxoisochroman-3-carboxamido)benzoic acid

Cat. No.: B2637779
CAS No.: 868154-22-7
M. Wt: 311.293
InChI Key: CNNGSOKXZWNOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Oxoisochroman-3-carboxamido)benzoic acid is a synthetic benzoic acid derivative featuring a substituted isochroman-3-carboxamido group at the para position of the aromatic ring. The compound’s structure integrates a fused bicyclic isochroman system (1-oxo group) linked via an amide bond to the benzoic acid backbone.

Properties

IUPAC Name

4-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-15(18-12-7-5-10(6-8-12)16(20)21)14-9-11-3-1-2-4-13(11)17(22)23-14/h1-8,14H,9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNGSOKXZWNOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxoisochroman-3-carboxamido)benzoic acid typically involves the reaction of isochroman derivatives with benzoic acid derivatives under specific conditions. One common method includes the ring opening of 3-arylisocoumarins with an excess of morpholine, followed by functionalization into enaminoketones using N,N-dimethylformamide dimethyl acetal (DMF-DMA). Acidic hydrolysis of these enaminoketones then yields the desired isochroman derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher yield reagents, and streamlined purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxoisochroman-3-carboxamido)benzoic acid can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-Oxoisochroman-3-carboxamido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-(1-Oxoisochroman-3-carboxamido)benzoic acid and related compounds:

Compound Name Substituent Group Molecular Formula Key Features Reference ID
This compound Isochroman-3-carboxamido C₁₇H₁₃NO₅ Bicyclic system with 1-oxo group; potential for rigid conformation
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone (4-membered β-lactam) C₁₆H₁₁ClN₂O₅ β-Lactam ring; nitro group enhances electron-withdrawing properties
4-[(1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid Pyrrolidone-3-carbonyl C₁₉H₂₄N₂O₄ 5-membered lactam; cyclohexyl group improves lipophilicity
4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid Oxazolidinone C₁₀H₉NO₄ 5-membered heterocycle with oxygen and nitrogen; antimicrobial potential
Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-,methyl ester Dimethoxybenzoyl C₁₈H₁₇NO₇ Methoxy groups enhance solubility; esterification alters pharmacokinetics

Research Implications and Gaps

While this compound shares functional motifs with its analogs, its distinct bicyclic framework may confer novel stereoelectronic effects or binding affinities. Future studies should prioritize:

  • Experimental determination of its biological activity (e.g., enzyme inhibition assays).
  • Computational modeling to compare its conformational flexibility with oxazolidinone or pyrrolidone derivatives.
  • Exploration of synthetic scalability using automated pipelines (e.g., SHELXC/SHELXD for crystallography ).

Biological Activity

4-(1-Oxoisochroman-3-carboxamido)benzoic acid is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₅NO₃, with a molecular weight of approximately 332.35 g/mol. The compound features both carboxylic acid and amide functional groups, which are crucial for its reactivity and interactions within biological systems. Its structure incorporates an isoquinoline moiety, which may enhance its pharmacological relevance by influencing its binding affinity to biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving multi-step organic synthesis techniques. Common approaches include:

  • Acylation reactions : To form the isoquinoline derivative.
  • Condensation reactions : For introducing the amide functional group.
  • Purification techniques : Such as chromatography to achieve desired purity levels.

Biological Activity

Although specific biological activities of this compound remain under investigation, preliminary studies indicate potential pharmacological effects similar to those observed in structurally related compounds. Notable activities of similar compounds include:

Compound NameStructure FeaturesNotable Activities
3-(9-Oxo-9H-fluorene-1-carboxamido)benzoic acidFluorene core structureAntitumor activity
Benzoic AcidSimple carboxylic acid structurePreservative, antimicrobial
2-(Quinoline-8-carboxamido)-benzoic acidQuinoline moietyAntimicrobial, anticancer

The unique combination of the isoquinoline derivative with benzoic acid functionalities in this compound may provide distinctive biological activities not present in simpler compounds.

Potential Therapeutic Applications

Research suggests that compounds with similar structural characteristics often exhibit significant biological activities, including:

  • Antimicrobial properties
  • Antitumor effects
  • Inhibition of enzymes related to neurodegenerative diseases , such as acetylcholinesterase (AChE), which is vital for the treatment of conditions like Alzheimer's disease .

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